molecular formula C17H24N2O4 B6355583 tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate CAS No. 1325340-60-0

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate

Cat. No. B6355583
CAS RN: 1325340-60-0
M. Wt: 320.4 g/mol
InChI Key: XUOWLUHPWTWKCI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1325340-60-0 . It has a molecular weight of 320.39 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 320.39 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. The antibacterial and antifungal activities of these compounds have been studied against several microorganisms, and were found to be moderately active .

X-ray Diffraction Studies

The structures of the derivatives of N-Boc piperazine were further confirmed by single crystal X-ray diffraction analysis .

Synthesis of Biologically Active Natural Products

The tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Preparation of Lipopolymers

1-Boc-piperazine may be used in the termination step during synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Synthesis of Indazole DNA Gyrase Inhibitors

1-Boc-piperazine may be used in the synthesis of monosubstituted piperazines, e.g. in the synthesis of indazole DNA gyrase inhibitors .

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOWLUHPWTWKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate

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